molecular formula C17H19N5O2 B2796088 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 377066-62-1

7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No.: B2796088
CAS No.: 377066-62-1
M. Wt: 325.372
InChI Key: MRMGIWNNMTYMGC-UHFFFAOYSA-N
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Description

7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of purine-2,6-dione derivatives that have been identified as inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV) . The molecular framework of this compound incorporates a pyrrolidine ring, a saturated nitrogen heterocycle that is a widely used and versatile scaffold in the design of bioactive molecules . The saturated nature of the pyrrolidine ring contributes valuable three-dimensional (3D) coverage to the structure, which can be advantageous for exploring pharmacophore space and optimizing interactions with biological targets . Researchers utilize this compound primarily in preclinical studies investigating novel therapeutic pathways for various human diseases. Its structural features make it a valuable building block for developing and optimizing lead compounds. The molecular formula is C17H19N5O2, with an average mass of 325.37 g/mol . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

7-benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-20-14-13(15(23)19-17(20)24)22(11-12-7-3-2-4-8-12)16(18-14)21-9-5-6-10-21/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMGIWNNMTYMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: This compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby modulating cellular functions and responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

8-(Benzyl(methyl)amino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione (C₂₂H₃₁N₅O₂) Substituents:

  • Position 7: Octyl (C₈H₁₇)
  • Position 8: Benzyl(methyl)amino Molecular Weight: 397.52 g/mol .

MDL-11,939 (structure inferred from )

  • Synthesized from piperidine-2,6-dione precursors.
  • Substituents may include ethoxy (OEt) or phenyl (Ph) groups at position 1, but exact details are unspecified .

Target Compound : 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

  • Substituents :

  • Position 7: Benzyl (C₇H₇)
  • Position 8: Pyrrolidin-1-yl
    • Molecular Formula : C₁₇H₁₈N₆O₂
    • Molecular Weight : 338.36 g/mol (calculated).

Physicochemical Properties

Property Target Compound 8-(Benzyl(methyl)amino)-3-methyl-7-octylpurine-2,6-dione
Molecular Weight 338.36 g/mol 397.52 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~4.3 (high lipophilicity)
Water Solubility ~0.45 mg/mL (low) ~0.12 mg/mL (very low)
Key Substituents Benzyl (C7), Pyrrolidinyl (C8) Octyl (C7), Benzyl(methyl)amino (C8)
  • Impact of Substituents: The octyl chain in the analog increases molecular weight and lipophilicity (LogP ~4.3), reducing aqueous solubility compared to the target compound’s benzyl group .

Pharmacological Implications

  • Analog (C₂₂H₃₁N₅O₂) : The octyl chain may prolong metabolic half-life but limit solubility, restricting bioavailability .
  • MDL-11,939 : Piperidine-2,6-dione derivatives (e.g., MDL-11,939) are often explored as GABA analogs or enzyme inhibitors, suggesting possible shared therapeutic pathways with the target compound .

Biological Activity

7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione (CAS No. 377066-62-1) is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological effects, including its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is C17H19N5O2C_{17}H_{19}N_{5}O_{2}, with a molecular weight of approximately 325.365 g/mol. The compound features a purine base with a pyrrolidine ring and a benzyl substituent, which may influence its biological activity through enhanced lipophilicity and receptor interaction.

Anticancer Properties

Recent studies have indicated that 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest that 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione could be developed as a potential antimicrobial agent, particularly in treating resistant strains.

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Studies have reported that it can inhibit specific kinases involved in cancer progression and inflammation. For instance, it has been shown to inhibit protein kinase B (AKT) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and survival pathways in cancer cells.

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), treatment with 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis induction. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting its potential utility in treating bacterial infections.

The biological activity of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of CDKs resulting in G1 or G2 phase arrest.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Comparative Analysis

To better understand the efficacy of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione, a comparison with similar compounds is useful:

Compound NameMolecular FormulaMolecular WeightAnticancer ActivityAntimicrobial Activity
Compound AC17H19N5O2325.365ModerateYes
Compound BC16H18N4O3302.34HighModerate
7-Benzyl-3-methyl... C17H19N5O2 325.365 High Yes

Q & A

Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H).
  • Circular Dichroism (CD) : Confirm optical activity in the 200–300 nm range.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key steps .

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